molecular formula C32H33ClN2O3 B12213104 9-(4-chlorophenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

9-(4-chlorophenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12213104
M. Wt: 529.1 g/mol
InChI Key: QCBJOMIVFBYXRN-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate aminobenzophenone with a suitable reagent under controlled conditions.

    Substitution Reactions: The next steps involve introducing the 4-chlorophenyl and 4-methoxyphenyl groups through substitution reactions. These reactions are typically carried out using halogenated precursors and appropriate catalysts.

    Acylation: The final step involves the acylation of the benzodiazepine core with hexanoyl chloride to introduce the hexanoyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexanoyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the hexanoyl moiety using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmacological activities.

Biology

In biological research, the compound is studied for its interactions with various biological targets, including neurotransmitter receptors. Its potential effects on the central nervous system make it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential use as an anxiolytic, hypnotic, and anticonvulsant agent. Its unique structural features may offer advantages over existing benzodiazepines in terms of efficacy and safety.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with neurotransmitter receptors in the central nervous system. Specifically, it binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. The compound may also interact with other molecular targets, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and hypnotic properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Oxazepam: A benzodiazepine with anxiolytic and sedative properties.

Uniqueness

Compared to these similar compounds, 9-(4-chlorophenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one offers unique structural features, such as the presence of the hexanoyl and methoxyphenyl groups. These features may contribute to its distinct pharmacological profile and potential advantages in terms of efficacy and safety.

Properties

Molecular Formula

C32H33ClN2O3

Molecular Weight

529.1 g/mol

IUPAC Name

9-(4-chlorophenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33ClN2O3/c1-3-4-5-10-30(37)35-28-9-7-6-8-26(28)34-27-19-23(21-11-15-24(33)16-12-21)20-29(36)31(27)32(35)22-13-17-25(38-2)18-14-22/h6-9,11-18,23,32,34H,3-5,10,19-20H2,1-2H3

InChI Key

QCBJOMIVFBYXRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

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